-MTP belongs to a class of compounds known as triazolopyrimidines, which have been investigated for their potential therapeutic applications due to their diverse biological activities [1]. Studies have shown that 5-MTP exhibits various properties relevant to medicinal chemistry, including:
The unique ring structure of 5-MTP makes it an interesting molecule for studying protein-ligand interactions. 5-MTP can be used as a probe to investigate the binding modes of small molecules to specific protein targets, which can aid in the development of new drugs [3].
Recent studies have explored the potential use of 5-MTP in the development of functional materials. For instance, 5-MTP derivatives have been incorporated into polymers to create materials with specific properties, such as photoluminescence [4].
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound characterized by the presence of a triazole and pyrimidine ring system. Its molecular formula is C6H6N4O, and it has a molecular weight of approximately 150.14 g/mol. This compound is notable for its hydroxyl group at the 7-position of the pyrimidine ring, contributing to its chemical reactivity and biological properties. The compound is also recognized by its CAS number 2503-56-2 and its InChIKey, ZUIVNYGZFPOXFW-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
This compound exhibits significant biological activity, particularly as an antimalarial agent. It has been shown to inhibit dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidine nucleotides in Plasmodium falciparum, the malaria-causing parasite . Additionally, it has potential antiviral properties against influenza viruses by disrupting protein interactions essential for viral replication .
The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves:
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol finds applications in:
Studies have demonstrated that 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol interacts effectively with various biological targets. For instance:
Several compounds share structural similarities with 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine | Hydroxyl group at position 7 | Enhanced solubility and potential for different biological activities |
5-Methyl-[1,3,4]thiadiazole | Similar nitrogen-containing heterocycles | Different pharmacological profiles |
5-Methyl-[1,2,4]triazolo[3,4-b]quinazolin-6(5H)-one | Contains quinazoline moiety | Potential anti-cancer properties |
The uniqueness of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol lies in its specific arrangement of nitrogen atoms and hydroxyl functionality that confers distinct biological activities compared to its analogs.
Irritant